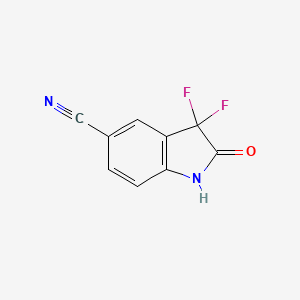

3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

Description

Properties

IUPAC Name |

3,3-difluoro-2-oxo-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O/c10-9(11)6-3-5(4-12)1-2-7(6)13-8(9)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJQWSMWQKZHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(C(=O)N2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204938 | |

| Record name | 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286793-04-1 | |

| Record name | 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286793-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis with α-Keto Acid Derivatives

The Fischer indole reaction, employing phenylhydrazines and α-keto acids, offers a direct route to 2-oxoindoline derivatives. For example, reacting 5-cyanophenylhydrazine with pyruvic acid under acidic conditions generates 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. This method parallels protocols used in pyrido-triazine synthesis, where α-keto acids facilitate cyclization under trifluoroacetic acid (TFA) catalysis.

Key Reaction Parameters

Bischler-Möhlau Indole Synthesis

Alternative cyclization methods, such as the Bischler-Möhlau reaction, utilize α-haloamides and aryl amines. A patent describing 2,3-dihydroindole synthesis demonstrates that acetyl chloride and ammonium formate enable efficient ring closure. Adapting this protocol, 5-cyanoaniline derivatives could react with α-bromoacetophenone to form the indoline core.

Fluorination Strategies for 3,3-Difluoro Substitution

DAST-Mediated Geminal Difluorination

Diethylaminosulfur trifluoride (DAST) is widely used to convert carbonyl groups to gem-difluoromethylene units. Applying DAST to 3-hydroxy-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile introduces fluorine atoms via hydroxyl replacement. However, this method requires precise temperature control to avoid over-fluorination or decomposition.

Optimized Fluorination Conditions

Electrochemical Fluorination

Recent advances in electrochemical methods enable regioselective C–H fluorination. A study on indole difluoromethylation used sodium difluoromethanesulfinate (HCFSONa) under oxidant-free conditions. While this method targets C2 fluorination, modifying the electrolyte and electrode setup could redirect reactivity to C3.

Integrated Synthetic Routes

Pathway A: Cyclization → Fluorination → Cyanation

Pathway B: Early Fluorination → Cyclization

-

Fluorinated α-Keto Acid Synthesis : CHFCOCOOH via Claisen condensation.

-

Cyclization : 5-cyanophenylhydrazine + CHFCOCOOH → direct formation of fluorinated indoline.

Challenges and Optimization Opportunities

-

Regioselectivity in Fluorination : Competing reactions at C2 and C3 require tailored fluorinating agents.

-

Acid Sensitivity : The nitrile group may hydrolyze under strongly acidic conditions, necessitating neutral buffers.

-

Purification : High-polarity intermediates like gem-diols demand chromatographic separation .

Chemical Reactions Analysis

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. Specifically, 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that this compound could induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity, which is critical for maintaining cellular functions .

1.3 Neuroprotective Effects

Recent investigations into the neuroprotective effects of indole derivatives have revealed that this compound may play a role in protecting neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Electronics

In material science, this compound has been explored for applications in organic electronics due to its favorable electronic properties. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2.2 Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this indole derivative into polymer matrices can significantly improve their performance characteristics, making them suitable for high-performance applications .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. Various synthetic pathways have been optimized to enhance yield and purity, making the compound more accessible for research and industrial applications .

3.2 Characterization Techniques

Characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized product, ensuring its suitability for further applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Induces apoptosis in multiple cancer cell lines |

| Antimicrobial Agents | Antimicrobial | Effective against resistant Staphylococcus aureus strains |

| Neuroscience Letters | Neuroprotective | Protects neuronal cells from oxidative stress |

| Advanced Materials | Organic Electronics | Suitable for OLED and OPV applications |

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological receptors, leading to significant biological effects . The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)

- Structure : Features a 3,3-dimethyl group instead of difluoro, a 7-fluoro substituent, and a pyrrole-2-carbonitrile moiety.

- Synthesis : Derived from 3,3-dialkyl-5-aryloxindole precursors via sodium ethoxide-mediated coupling .

- Activity : Acts as a progesterone receptor (PR) antagonist. The 3,3-dimethyl group is critical for antagonist activity, while bulkier substituents (e.g., spirocyclohexyl) convert it into an agonist .

3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile

- Structure : Contains a dioxopyrrolidinyl group at position 3 and a nitrile at position 4.

- Synthesis : Prepared via CuCN-mediated cyanation of bromoindole derivatives in N-methylpyrrolidone (NMP) .

- Activity: Acts as an indoleamine 2,3-dioxygenase (IDO-1) inhibitor, with applications in cancer immunotherapy .

- Key Difference : The 3,3-difluoro-2-oxo group in the target compound introduces electronegative and electron-withdrawing effects, which may enhance stability or alter binding compared to the dioxopyrrolidinyl substituent.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structure : Includes a carboxamide group at position 2 and a fluorine at position 5.

- Synthesis: Formed via sodium ethoxide/DMSO-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone .

- Activity : Primarily studied for its physicochemical properties (e.g., $ ^1H $-NMR, IR) rather than biological activity .

- Key Difference : The nitrile group in the target compound may improve metabolic stability compared to the carboxamide, which is prone to hydrolysis.

Comparison with Isoindole Derivatives

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile

- Structure : Isoindole backbone with two ketone groups and a nitrile at position 5.

- Properties : Molecular weight = 172.14; predicted pKa = 13.15 .

- Applications : Precursor for synthesizing phthalazine derivatives .

3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

- Structure : Isoindole with 3,3-dimethyl and 1-oxo groups.

- Properties : Molecular weight = 186.21; predicted boiling point = 422.2°C .

Functional and Structural Data Table

Biological Activity

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₆F₂N₂O

- Molecular Weight : 182.15 g/mol

- CAS Number : 1286793-02-9

- Structure : The compound features a difluorinated indole structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular functions.

- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the indole structure can enhance anticancer activity:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | <0.01 | |

| Compound B | HCT116 | 0.04 | |

| 3,3-Difluoro Compound | Various | TBD | Current Study |

The specific activity of this compound against cancer cell lines is still under investigation.

Antimicrobial Activity

The compound has shown moderate antimicrobial activity in preliminary tests:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 250 µg/mL |

These results suggest that while the compound may not be highly potent as an antimicrobial agent, it could serve as a lead for further modifications to enhance efficacy .

Case Study 1: Anticancer Potential

In a study focused on indole derivatives, researchers synthesized a series of compounds related to 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole and evaluated their anticancer properties. One derivative showed significant inhibition of cell growth in MDA-MB-231 cells with an IC50 value below 0.01 µM . This highlights the potential of such compounds in developing targeted cancer therapies.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of various indole derivatives on human carbonic anhydrase II (hCA II), a target for drug development due to its role in tumor growth and metastasis. The findings indicated that modifications to the indole structure could enhance binding affinity and enzyme inhibition .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of indole derivatives:

Q & A

Q. What are the established synthetic routes for 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile, and what critical reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with iron-mediated reduction in acetic acid. For example, a nitro-substituted precursor is reduced under acidic conditions using Fe powder, followed by cyclization and purification via column chromatography (0–50% EtOAc/hexanes). Key reaction conditions include:

- Temperature control : Maintaining 100°C during reduction to ensure complete conversion .

- Purification : Column chromatography is critical for isolating the product from byproducts, with solvent gradients optimized to resolve polar impurities .

- Characterization : Confirm structure using NMR (e.g., δ 11.43 ppm for NH protons) and mass spectrometry to verify molecular weight .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.44–8.34 ppm) and confirm fluorination at the 3,3-position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHFNO) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Optional for resolving stereochemical ambiguities, though less common due to challenges in crystal growth .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

- Cell-based assays : Evaluate progesterone receptor (PR) modulation using luciferase reporter systems. For example, transient transfection of PR-responsive cells to measure agonist/antagonist activity .

- Kinetic studies : Rodent and nonhuman primate models assess pharmacokinetics (e.g., oral bioavailability, half-life) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

- Variable substituents : Systematically modify substituents at the 5-cyano and 3,3-difluoro positions. For example, replacing fluorine with bulkier groups (e.g., spirocyclohexyl) to study steric effects on PR binding .

- Functional assays : Compare antagonist/agonist switching in cell-based systems. Small 3,3-dialkyl groups (e.g., dimethyl) favor PR antagonism, while larger groups promote agonism .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How should researchers address contradictions in biological data, such as divergent activity across assay platforms?

- Assay validation : Replicate findings in orthogonal systems (e.g., in vitro PR binding vs. in vivo ovulation inhibition in primates) to rule out platform-specific artifacts .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of dose-response variations. For example, discrepancies in EC values between species may reflect metabolic differences .

- Meta-analysis : Compare data with structurally related indole derivatives (e.g., WAY-255348) to identify conserved trends .

Q. What strategies optimize the compound’s stability and solubility for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate esters) at the 5-position to enhance aqueous solubility without compromising activity .

- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to improve bioavailability in rodent models .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify vulnerable functional groups (e.g., lactam ring) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.